molecular formula C19H15F3 B12520325 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene CAS No. 797047-76-8

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene

Cat. No.: B12520325
CAS No.: 797047-76-8
M. Wt: 300.3 g/mol
InChI Key: XPHZFUOGBXCSSU-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons. This compound is characterized by the presence of multiple fluorine atoms and a phenyl group attached to an ethynyl linkage. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene typically involves multi-step organic reactions. One common method includes the coupling of a fluorinated benzene derivative with a fluorophenylacetylene under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Ethyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethynyl linkage and phenyl group contribute to the compound’s ability to interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Difluoro-3-[2-(4-fluorophenyl)ethynyl]benzene
  • 2,4-Difluoro-1-[2-(3-fluorophenyl)ethynyl]benzene
  • 1,4-Difluoro-2-[2-(3-fluorophenyl)ethynyl]benzene

Uniqueness

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene is unique due to the specific positioning of the fluorine atoms and the pent-3-en-1-yl group. This unique structure imparts distinct electronic and steric properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

797047-76-8

Molecular Formula

C19H15F3

Molecular Weight

300.3 g/mol

IUPAC Name

1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]-5-pent-3-enylbenzene

InChI

InChI=1S/C19H15F3/c1-2-3-4-5-15-12-18(21)17(19(22)13-15)11-8-14-6-9-16(20)10-7-14/h2-3,6-7,9-10,12-13H,4-5H2,1H3

InChI Key

XPHZFUOGBXCSSU-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F

Origin of Product

United States

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